5-Methylsulfonamido-indole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indoles, including strategies that might encompass derivatives such as 5-Methylsulfonamido-indole-2-carboxylic acid, has been extensively explored . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .Molecular Structure Analysis
The molecular formula of this compound is C10H10N2O4S . The average mass is 254.262 Da and the monoisotopic mass is 254.036133 Da .Chemical Reactions Analysis
Indole and its derivatives are crucial in medicinal chemistry . Due to its physiological action, it has been gaining a lot of interest by exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .Physical and Chemical Properties Analysis
The molecular weight of this compound is 254.26 g/mol.Scientific Research Applications
Indole Synthesis and Applications
Indoles are a foundational structure in medicinal chemistry, serving as core components in a myriad of therapeutic agents. The synthesis of indoles, including strategies that might encompass derivatives such as 5-Methylsulfonamido-indole-2-carboxylic acid, has been extensively explored. Taber and Tirunahari (2011) reviewed the classification of all indole syntheses, highlighting the diverse methodologies and their implications for drug development, including the potential for creating new compounds with significant biological activities Taber & Tirunahari, 2011.
Sulfonamide Applications
Sulfonamides possess broad bioactivity, ranging from antimicrobial to antitumor effects. Their incorporation into molecules, including potentially this compound, can impart significant therapeutic potential. Azevedo-Barbosa et al. (2020) discussed the versatile role of sulfonamides in drug development, emphasizing their antibacterial, antifungal, and antitumor properties. This highlights the potential of incorporating sulfonamide groups into compounds for enhanced bioactivity Azevedo-Barbosa et al., 2020.
Carboxylic Acids in Drug Synthesis
Carboxylic acids, including derivatives like this compound, are crucial in the synthesis of a wide range of drugs. Zhang et al. (2021) reviewed the application of levulinic acid, a key biomass-derived building block, in drug synthesis, emphasizing its versatility and potential for creating cost-effective and cleaner reactions. This underscores the importance of carboxylic acid functionalities in the development of pharmaceuticals, suggesting related applications for this compound Zhang et al., 2021.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit certain enzymes, thereby disrupting the normal functioning of cells
Biochemical Pathways
They can maintain intestinal homeostasis and impact liver metabolism and the immune response . This suggests that 5-Methylsulfonaminoindole-2-carboxylic acid may also influence these pathways, but more research is needed to confirm this.
Pharmacokinetics
The compound has a predicted boiling point of 5646±530 °C and a predicted density of 1641±006 g/cm3 . Its pKa is predicted to be 4.34±0.30 , which could influence its absorption and distribution in the body.
Result of Action
Indole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities
Future Directions
The class of heterocyclic compounds exhibits a variety of pharmacological actions, long employed as an active ingredient in drug design and production . The goal of this work is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme from 2010 to 2023 . This review will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .
Properties
IUPAC Name |
5-(methanesulfonamido)-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-17(15,16)12-7-2-3-8-6(4-7)5-9(11-8)10(13)14/h2-5,11-12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXMYKDPQPQFMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164668 | |
Record name | 5-Methylsulfonamido-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150975-95-4 | |
Record name | 5-Methylsulfonamido-indole-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150975954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylsulfonamido-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYLSULFONAMIDO-INDOLE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8EC5NG7Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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